molecular formula C15H26N2O4 B2934377 2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate CAS No. 2320891-52-7

2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate

Cat. No.: B2934377
CAS No.: 2320891-52-7
M. Wt: 298.383
InChI Key: KJLVVRVPWZTIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate is a synthetic organic compound characterized by its complex structure, which includes a diazepane ring and a tetrahydrofuran moiety. This compound is of interest in various fields due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors under basic conditions.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the diazepane ring is replaced by a tetrahydrofuran derivative.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow processes and the use of catalysts to increase yield and efficiency. The reaction conditions would be carefully controlled to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the diazepane ring suggests potential interactions with the central nervous system, while the tetrahydrofuran moiety may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane Derivatives: Compounds with similar diazepane structures but different substituents.

    Tetrahydrofuran Derivatives: Compounds with the tetrahydrofuran ring but different functional groups.

Uniqueness

The unique combination of the diazepane ring and the tetrahydrofuran moiety in 2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate distinguishes it from other compounds. This structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[2-methyl-1-oxo-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-12(18)21-15(2,3)14(19)17-7-4-6-16(8-9-17)13-5-10-20-11-13/h13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLVVRVPWZTIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CCCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.